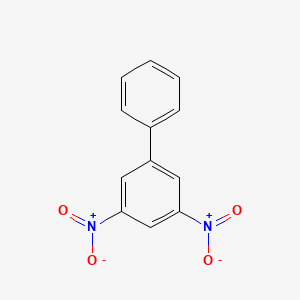

1,1'-Biphenyl, 3,5-dinitro-

Übersicht

Beschreibung

“1,1’-Biphenyl, 3,5-dinitro-” is an organic compound that is a derivative of biphenyl . Biphenyls are neutral molecules without a functional group, and they consist of two benzene rings linked at the [1,1’] position . The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction .

Synthesis Analysis

The synthesis of biphenyl derivatives involves several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .Molecular Structure Analysis

The molecular structure of “1,1’-Biphenyl, 3,5-dinitro-” consists of two connected phenyl rings . The molecular weight of the compound is 244.21 .Chemical Reactions Analysis

Biphenyls undergo several chemical reactions, including electrophilic substitution reactions . The reactions of biphenyls are similar to benzene .Wissenschaftliche Forschungsanwendungen

Photochemical Reactions and Mutagenicity

1,1'-Biphenyl, 3,5-dinitro-, when exposed to UV irradiation in nitrate aqueous solution, converts to mutagenic compounds. The mutagenicity of the mixture correlates with nitrate ion concentration, producing dinitro dihydroxy biphenyl as the most mutagenic product (Suzuki et al., 1982).

Anticancerous and Antiproliferative Effects

Compounds synthesized from 1,1'-Biphenyl, 3,5-dinitro- have shown potential in anticancerous and antiproliferative activities. For instance, ligands derived from 1,1'-Biphenyl, 3,5-dinitro- reacted with metals like copper, manganese, and zinc have been studied for their anticancerous properties (Ababneh et al., 2021).

Nonlinear Optical Properties

1,1'-Biphenyl, 3,5-dinitro- derivatives have been explored for their nonlinear optical properties, particularly in second harmonic generation (SHG). These studies contribute to understanding the impact of different substituents on the SHG efficiency of biphenyls (Takagi et al., 1989).

Antimicrobial Activity

Novel compounds synthesized from 1,1'-Biphenyl, 3,5-dinitro- have shown promising antimicrobial activity against clinical bacteria like Klebsiella spp. and Staphylococcus aureus. Such research is pivotal in the ongoing hunt for new antimicrobial agents to combat drug-resistant bacteria (Muddukrishnaiah et al., 2020).

Synthesis and Structural Analysis

The synthesis and crystal structure analysis of compounds like 2,4′-Dimethoxy-6,2′-Dinitro-1,1′-Biphenyl have been conducted, providing insights into the molecular arrangement and potential applications in various fields (Xiao-ling, 2009).

Electronic and Molecular Properties

Studies on the electronic and molecular properties of biphenyl dinitrenes reveal significant insights into the nature of intramolecular exchange coupling of unpaired electrons, offering potential applications in organic electronics (Minato et al., 1993).

Safety and Hazards

Zukünftige Richtungen

Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce a wide range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals . Therefore, the future directions of “1,1’-Biphenyl, 3,5-dinitro-” could involve further exploration of its potential applications in these areas.

Wirkmechanismus

Pharmacokinetics

It is known that nitroaromatic compounds can be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

The action, efficacy, and stability of 3,5-Dinitro-1,1’-biphenyl can be influenced by various environmental factors . These may include pH, temperature, presence of other chemicals, and specific characteristics of the biological system in which the compound is present.

Eigenschaften

IUPAC Name |

1,3-dinitro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZJLRGGVLHBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205364 | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56813-80-0 | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056813800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid](/img/structure/B3053825.png)